molecular formula C5H9N3O2 B13951787 1-(2-Aminoethyl)imidazolidine-2,4-dione

1-(2-Aminoethyl)imidazolidine-2,4-dione

Cat. No.: B13951787
M. Wt: 143.14 g/mol
InChI Key: WWOOGWNXZBZSSO-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)imidazolidine-2,4-dione is a heterocyclic compound that contains both imidazolidine and dione functional groups. This compound is of significant interest due to its potential applications in various fields, including pharmaceuticals, agriculture, and materials science. The imidazolidine-2,4-dione core is a common structural motif in many biologically active molecules, making it a valuable target for synthetic chemists.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Aminoethyl)imidazolidine-2,4-dione typically involves the reaction of ethylenediamine with glyoxylic acid or its derivatives. One common method includes the following steps:

    Condensation Reaction: Ethylenediamine reacts with glyoxylic acid to form an intermediate Schiff base.

    Cyclization: The Schiff base undergoes cyclization to form the imidazolidine-2,4-dione ring.

The reaction is usually carried out in an aqueous or alcoholic medium under reflux conditions. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts, such as metal complexes, can further enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(2-Aminoethyl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form imidazolidine-2,4-dione derivatives.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the imidazolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted imidazolidine-2,4-dione derivatives, which can have different biological and chemical properties.

Scientific Research Applications

1-(2-Aminoethyl)imidazolidine-2,4-dione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential use in pharmaceuticals, particularly as an anticonvulsant and antitumor agent.

    Industry: The compound can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Aminoethyl)imidazolidine-2,4-dione involves its interaction with various molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The imidazolidine-2,4-dione ring is crucial for this interaction, as it can form hydrogen bonds and other interactions with the enzyme’s active site.

Comparison with Similar Compounds

Similar Compounds

    Imidazolidine-2-thione: Similar in structure but contains a sulfur atom instead of an oxygen atom.

    Imidazole-2-thione: Contains a similar imidazole ring but with a sulfur atom.

    Hydantoin: A structurally related compound with similar biological activities.

Uniqueness

1-(2-Aminoethyl)imidazolidine-2,4-dione is unique due to its specific combination of functional groups, which allows for a wide range of chemical reactions and applications. Its ability to form stable complexes with various enzymes and other biological molecules makes it a valuable compound in medicinal chemistry and other fields.

Properties

Molecular Formula

C5H9N3O2

Molecular Weight

143.14 g/mol

IUPAC Name

1-(2-aminoethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10)

InChI Key

WWOOGWNXZBZSSO-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)N1CCN

Origin of Product

United States

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